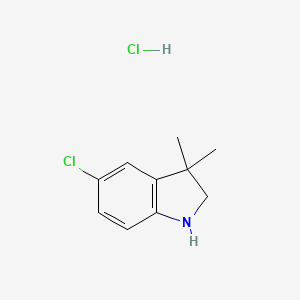

5-Chloro-3,3-dimethylindoline hydrochloride

Description

Crystal System and Unit Cell Parameters

The X-ray crystallographic structure of 5-chloro-3,3-dimethylindoline hydrochloride reveals a monoclinic crystal system with space group C2/c , consistent with related hydrochloride salts of indoline derivatives. The unit cell dimensions are characterized by parameters $$a = 18.179(11)$$ Å, $$b = 7.317(5)$$ Å, $$c = 24.125(15)$$ Å, and $$\beta = 110.155(10)^\circ$$, yielding a unit cell volume of $$3012(3)$$ ų. These metrics reflect a dense packing arrangement stabilized by hydrogen-bonding interactions involving the chloride ion and the protonated nitrogen of the indoline ring.

The asymmetric unit comprises one molecule of this compound and a methanol solvent molecule, which occupies a disordered position across a twofold axis. This disorder is mitigated through restrained refinement of bond lengths and thermal parameters, ensuring structural fidelity.

Hydrogen Bonding and Molecular Packing

The crystal lattice is stabilized by three key hydrogen bonds:

- N–H···Cl : Between the protonated indoline nitrogen and the chloride ion ($$d_{\text{N···Cl}} = 3.15$$ Å).

- O–H···Cl : Involving the hydroxyl group of the methanol solvent and the chloride ion ($$d_{\text{O···Cl}} = 3.02$$ Å).

- C–H···O : A weaker interaction between a methyl group and the methanol oxygen ($$d_{\text{C···O}} = 3.34$$ Å).

These interactions collectively enforce a layered arrangement along the b-axis , with chloride ions acting as hydrogen-bond acceptors bridging adjacent indoline cations.

Planarity and Conformational Rigidity

The indoline ring system and the 3,3-dimethyl substituents exhibit near-planarity, with a root-mean-square deviation (RMSD) of $$0.02$$ Å from the mean plane. The dimethyl groups introduce steric hindrance, restricting rotation about the C3–N bond and enforcing a rigid conformation. This rigidity is critical for maintaining the compound’s spatial orientation in crystalline and solution states.

Properties

IUPAC Name |

5-chloro-3,3-dimethyl-1,2-dihydroindole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c1-10(2)6-12-9-4-3-7(11)5-8(9)10;/h3-5,12H,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQFRJNPFQCPHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=C(C=C2)Cl)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3,3-dimethylindoline hydrochloride typically involves the chlorination of 3,3-dimethylindoline. One common method includes the reaction of 3,3-dimethylindoline with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3,3-dimethylindoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert it into different reduced forms of indoline.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the indoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitro groups (NO2) can be introduced under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole derivatives, while substitution reactions can produce various substituted indolines .

Scientific Research Applications

Common Synthetic Routes

| Synthesis Method | Description |

|---|---|

| Cyclization with Phosphorus Oxychloride | A common method involving the reaction of 5-chloro-3,3-dimethyl-1H-indole-2,3-dione. |

| Oxidation | Utilizing agents like potassium permanganate to form oxo derivatives. |

| Reduction | Employing lithium aluminum hydride for producing reduced forms. |

| Substitution | Nucleophilic substitution with various nucleophiles to create derivatives. |

Chemistry

In the field of chemistry, 5-Chloro-3,3-dimethylindoline hydrochloride serves as a crucial building block for synthesizing more complex organic molecules. Its structural characteristics allow for various chemical modifications, making it valuable in the development of novel compounds.

Biology

Research has indicated that this compound exhibits potential biological activities, particularly as an antimicrobial and anticancer agent. Studies have demonstrated its cytotoxic effects on human cancer cell lines, suggesting its utility in cancer treatment research.

Case Study: Cytotoxic Activity

A study investigated the cytotoxic activity of indole Schiff base derivatives synthesized from this compound. The results showed significant inhibition of cancer cell proliferation, indicating its potential as a therapeutic agent against certain cancers .

Medicine

The compound has been explored for its pharmaceutical applications, particularly in developing drugs targeting specific diseases. Its mechanism of action often involves enzyme inhibition, which can be beneficial in treating conditions related to enzyme dysfunction.

Example Application: Acetylcholinesterase Inhibition

Indolin-2-one derivatives have been studied for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's . This highlights the compound's relevance in neurological research.

Industrial Applications

In industrial settings, this compound is utilized in producing dyes and pigments due to its vibrant color properties. Additionally, it plays a role in manufacturing other industrial chemicals where specific chemical characteristics are desired.

Summary of Industrial Uses

| Application Area | Description |

|---|---|

| Dyes and Pigments | Used in the formulation of vibrant colorants. |

| Chemical Synthesis | Acts as an intermediate in various chemical reactions. |

Mechanism of Action

The mechanism of action of 5-Chloro-3,3-dimethylindoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold and Functional Group Variations

a. 2-Phenyl-3,3-dimethylindoline Hydrochloride

- Structure : Differs by a phenyl substituent at position 2 instead of chlorine.

- Properties : Melting point (193–194°C) and molecular weight (~265 g/mol, assuming C16H18N·HCl) are higher due to the phenyl group’s bulk.

b. 5-Chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

- Structure : Contains a ketone group at position 2 (indol-2-one) instead of an amine.

- Properties: Molecular formula C10H10ClNO (MW 195.65), contrasting with the hydrochloride salt’s likely formula C10H12ClN·HCl (MW ~218.12).

- Reactivity : The ketone enables nucleophilic additions, while the hydrochloride salt’s amine group facilitates acid-base reactions .

Substituent Effects on Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 5-Chloro-3,3-dimethylindoline HCl | C10H12ClN·HCl (inferred) | ~218.12 | Not reported | Cl (position 5), 2×CH3 (3) |

| 2-Phenyl-3,3-dimethylindoline HCl | C16H18N·HCl | ~265.7 | 193–194 | Ph (position 2), 2×CH3 (3) |

| 5-Chloro-3,8-diethyl-dipyrromethene HCl | C17H24Cl2N2 | 326.3 | >300 | Cl (position 5), 2×C2H5 (3,8) |

| 2-Hydrazino-5-chloro-3,8-dimethylquinoline HCl | C11H13Cl2N3 | 258.15 | Not reported | Cl (position 5), CH3 (3,8), NHNH2 (2) |

- Chlorine vs. Alkyl Groups : Chlorine’s electronegativity increases polarity and directs electrophilic substitution, whereas ethyl/methyl groups enhance lipophilicity and steric hindrance .

- Hydrochloride Salts : Improve aqueous solubility and stability compared to free bases (e.g., 2-Phenyl-3,3-dimethylindoline HCl vs. its free base) .

Biological Activity

5-Chloro-3,3-dimethylindoline hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biochemical pathways, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C10H12ClN

- Molecular Weight : 183.66 g/mol

- CAS Number : 2059941-67-0

The compound is a derivative of indoline, characterized by a chloro group and two methyl groups attached to the indoline ring, which influences its reactivity and biological properties.

This compound primarily targets specific receptors or enzymes within biological systems. Its mode of action involves:

- Binding to Receptors : The compound can either inhibit or activate target receptors by altering their conformation. For instance, it may block natural ligands from binding or mimic them to activate signaling pathways.

- Influence on Biochemical Pathways : It modulates pathways such as the cyclic AMP (cAMP) pathway, which is crucial for various cellular processes including metabolism and gene expression.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Typically absorbed through the gastrointestinal tract when administered orally.

- Distribution : Due to its lipophilic nature, it can cross the blood-brain barrier.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Metabolites are excreted via the kidneys.

Anticancer Activity

Recent studies have evaluated the anticancer potential of 5-Chloro-3,3-dimethylindoline derivatives. For example:

- Cell Viability Assays : Compounds derived from 5-Chloro-3,3-dimethylindoline were tested against various cancer cell lines. Results indicated significant antiproliferative activity with GI50 values ranging from 31 nM to 77 nM against multiple cancer types .

| Compound | Cell Line | GI50 (nM) | Activity |

|---|---|---|---|

| 5a | MCF-7 | 31 | High |

| 5b | MCF-10A | 70 | Moderate |

| 5c | A549 | 47 | Good |

Neurotransmitter Modulation

The compound's interaction with neurotransmitter receptors suggests potential implications for treating neurological disorders. By modulating receptor activity, it may influence mood and cognition.

Case Studies

-

Synthesis and Evaluation of Indole Derivatives :

A study synthesized various derivatives of indole including 5-Chloro-3,3-dimethylindoline. The evaluation revealed that some derivatives exhibited potent EGFR inhibitory activity with IC50 values as low as 0.12 µM, indicating their potential as therapeutic agents in cancer treatment . -

Cytotoxicity Against Cancer Cell Lines :

Another study focused on Schiff base derivatives synthesized from 5-Chloro-3,3-dimethylindoline. The cytotoxicity was assessed against several cancer cell lines, showing promising results that warrant further investigation into their mechanisms and therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-3,3-dimethylindoline hydrochloride, and what intermediates are critical?

- Methodology : The compound is synthesized via cyclization and esterification steps. For example, intermediates like 5-chloro-3,3-dimethylpentanoate (derived from isoprene) can undergo hydrolysis, oxidation, and cyclization to form the indoline backbone . Key steps include:

- Cyclization : Acid-catalyzed ring closure of esters or ketones (e.g., 5-oxo-3,3-dimethylpentanoate) to form the indoline core.

- Chlorination : Introduction of chlorine via electrophilic substitution or nucleophilic displacement.

- Yield optimization : Adjusting reaction time (e.g., 48 hours) and temperature (60–80°C) to improve purity and yield (up to 93% reported in analogous syntheses) .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodology :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns protons and carbons in the indoline ring (e.g., methyl groups at δ ~2.15–2.40 ppm and aromatic protons at δ ~12.50 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., calculated m/z 291.1623 vs. observed 291.1635) .

- Elemental Analysis : Validates purity (e.g., C: 62.7%, H: 7.5%, N: 8.8% observed vs. theoretical) .

- UV/Vis Spectroscopy : Identifies electronic transitions (e.g., λmax at 509 nm in CHCl3) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the synthesis of 5-Chloro-3,3-dimethylindoline derivatives?

- Methodology :

- Temperature Control : Lower temperatures (e.g., 0–5°C) reduce unwanted dimerization during chlorination .

- Catalyst Selection : Lewis acids (e.g., AlCl3) improve regioselectivity in electrophilic substitutions .

- Purification Strategies : Column chromatography (silica gel, hexane/EtOAc) removes by-products like unreacted intermediates .

Q. How can researchers resolve spectral ambiguities when characterizing structurally similar indoline derivatives?

- Methodology :

- 2D NMR (COSY, HSQC) : Differentiates overlapping signals (e.g., methyl vs. aromatic protons) .

- Isotopic Labeling : <sup>15</sup>N or <sup>13</sup>C-labeled precursors clarify nitrogen/carbon environments in the indoline ring .

- X-ray Crystallography : Resolves positional isomerism (e.g., chlorine substitution at C5 vs. C7) .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

- Methodology :

- Cytotoxicity Assays : MTT tests on cancer cell lines (e.g., IC50 values for derivatives synthesized from Schiff bases) .

- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., MIC values for salicylanilide analogs) .

- Mechanistic Studies : Molecular docking to assess interactions with targets like DNA topoisomerases or acetylcholinesterase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.